molecular formula C30H32N2O6 B15285455 3-(4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B15285455
M. Wt: 516.6 g/mol
InChI Key: LGZKNNBERXWTJP-UHFFFAOYSA-N
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Description

This compound is a synthetic amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) as a protected building block. Its structure features two orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) on the aminomethylphenyl group, which is acid-labile and removable under basic conditions (e.g., piperidine).
  • Boc (tert-butoxycarbonyl) on the α-amino group, which is base-stable and cleaved under acidic conditions (e.g., trifluoroacetic acid).

The dual protection enables sequential deprotection during peptide chain elongation, making it valuable for synthesizing complex peptides with precise regiochemical control. Its molecular formula is C₃₀H₃₂N₂O₆ (molecular weight: 516.58 g/mol), and it is typically stored at 2–8°C in dry conditions to prevent hydrolysis .

Properties

IUPAC Name

3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZKNNBERXWTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the α-Amino Group

The synthesis begins with L-phenylalanine, where the α-amino group is protected using Fmoc chloride. This reaction typically occurs in a biphasic system of dichloromethane (DCM) and aqueous sodium carbonate (Na₂CO₃) at 0–4°C. The Fmoc group provides orthogonal protection, which is stable under acidic conditions but removable via piperidine in dimethylformamide (DMF).

Reaction Conditions

  • Reagent: Fmoc chloride (1.2 equiv)
  • Base: 10% Na₂CO₃ (aq)
  • Solvent: DCM/H₂O (2:1 v/v)
  • Temperature: 0–4°C, 2 hours
  • Yield: 85–90%

Introduction of the Boc-Protected Aminomethyl Side Chain

The 4-position of the phenyl ring is functionalized with an aminomethyl group, which is subsequently protected with Boc anhydride. This step employs Boc₂O (di-tert-butyl dicarbonate) in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.

Key Parameters

  • Reagent: Boc₂O (1.5 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: THF, anhydrous
  • Temperature: Room temperature, 12 hours
  • Yield: 75–80%

Carboxylic Acid Activation and Purification

The propanoic acid moiety remains unprotected during synthesis. Post-reaction purification involves silica gel chromatography (cyclohexane/ethyl acetate, 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient). Final purity exceeds 95%, as confirmed by HPLC.

Industrial-Scale Production

Continuous Flow Synthesis

Reaction Optimization Strategies

Coupling Agent Selection

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase: Acetonitrile/water (0.1% TFA), 40:60 to 80:20 over 20 min
  • Retention Time: 12.3 min

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, Boc CH₃), 3.15 (m, CH₂), 4.20 (m, Fmoc CH₂), 7.30–7.85 (m, aromatic H)

Mass Spectrometry

  • ESI-MS: m/z 517.6 [M+H]⁺ (calc. 516.6)

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The fluorenyl and tert-butoxycarbonyl groups play a crucial role in stabilizing the compound and facilitating its interactions with target molecules.

Biological Activity

The compound 3-(4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid , also known by its CAS number 959573-13-8, is a derivative of fluorenyl compounds that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C23H25NO6
  • Molecular Weight : 411.45 g/mol

Structural Features

The compound features a fluorenyl moiety, which is known for its hydrophobic properties, potentially enhancing its interaction with biological targets. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amine functionalities, which may influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The fluorenyl group may facilitate binding to enzyme active sites due to hydrophobic interactions, while the amino acid components can form hydrogen bonds with the enzyme.
  • Receptor Binding : The compound may interact with specific receptors, modulating signal transduction pathways.
  • Cellular Assays : Studies have indicated that this compound could affect cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of fluorenyl derivatives. For instance, compounds similar to the one have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The electron-withdrawing groups on the aryl moiety enhance their inhibitory effects against both planktonic and biofilm states of bacteria .

Anticancer Activity

Fluorenone derivatives have been reported to exhibit significant antiproliferative activity against cancer cell lines. Structural modifications, such as the introduction of alkyl chains, can enhance their efficacy as topoisomerase inhibitors .

Case Studies

  • Study on Antimicrobial Activity : A study assessed the antimicrobial effects of various fluorenyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited low inhibitory concentrations comparable to standard antibiotics .
  • Antiproliferative Effects : Research on 9-fluorenone derivatives revealed their ability to inhibit cancer cell proliferation through modulation of cell cycle regulators .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectivenessReference
AntimicrobialStaphylococcus aureusModerate inhibition
AntimicrobialEscherichia coliComparable to antibiotics
AnticancerVarious cancer cell linesSignificant inhibition
Enzyme InhibitionEnoyl-ACP reductase (InhA)Effective inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of analogous compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Applications Storage References
Target Compound: 3-(4-((Fmoc-amino)methyl)phenyl)-2-(Boc-amino)propanoic acid C₃₀H₃₂N₂O₆ Fmoc (aminomethylphenyl), Boc (α-amino) 516.58 SPPS, orthogonal deprotection 2–8°C
(R)-Isomer of Target Compound C₃₀H₃₂N₂O₆ Same as target but R-configuration 516.58 Chiral peptide synthesis Sealed, dry, 2–8°C
(S)-2-(Fmoc-amino)-3-(4-(Boc-amino)phenyl)propanoic acid C₂₉H₂₈N₂O₆ Boc on phenyl, Fmoc on α-amino 500.54 SPPS with reversed protection -20°C
(S)-2-(Fmoc-amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid C₂₅H₂₀BrF₂NO₅ Bromodifluoromethoxy phenyl 532.33 Fluorinated peptide design Not specified
(R)-2-(Fmoc-amino)-3-(allyloxycarbonyl-amino)propanoic acid C₂₂H₂₂N₂O₆ Allyloxycarbonyl (Alloc) group 410.42 Orthogonal Alloc deprotection Not specified
(S)-2-(Fmoc-amino)-3-(thiophen-3-yl)propanoic acid C₂₂H₁₉NO₄S Thiophene ring 393.46 Conjugated peptide systems Room temperature

Key Research Findings

Steric and Electronic Effects: The Boc group on the α-amino group (target compound) offers superior steric protection compared to smaller groups like acetyl, reducing unintended side reactions during SPPS . Compounds with bromodifluoromethoxy groups (e.g., ) exhibit enhanced lipophilicity, making them suitable for membrane-associated peptide targets.

Chiral Specificity :

  • The R-isomer of the target compound (CAS 268731-06-2) is critical for synthesizing D-peptides, which resist enzymatic degradation in vivo .

Orthogonal Deprotection :

  • The Alloc-protected analog (CAS 178924-05-5) allows for palladium-catalyzed deprotection under neutral conditions, enabling compatibility with acid- or base-sensitive residues .

Stability and Purity :

  • The thiophene-containing analog (CAS 186320-06-9) shows a purity of >99% (HPLC) but requires strict storage at -20°C due to sulfur-mediated oxidation risks .

Contradictions and Limitations

  • Storage Conditions: While most Fmoc/Boc-protected amino acids are stored at -20°C (e.g., ), the target compound is stable at 2–8°C, suggesting reduced hygroscopicity .
  • Stereochemical Complexity : The (R)-isomer () is 20% costlier than its (S)-counterparts due to lower synthetic yields, limiting its industrial use.

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